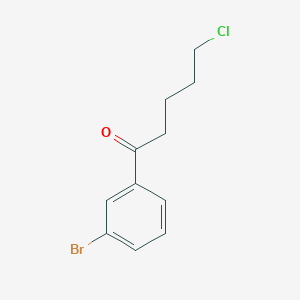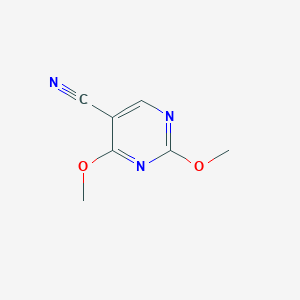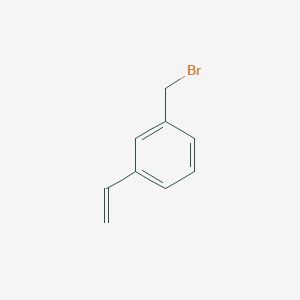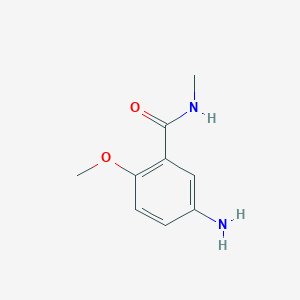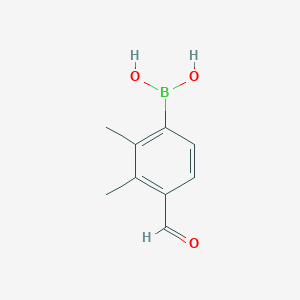
(4-Formyl-2,3-dimethylphenyl)boronic acid
Overview
Description
(4-Formyl-2,3-dimethylphenyl)boronic acid, also known as FDBA, is a chemical compound with the molecular formula C9H11BO3. It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The acetalization of the aldehyde group was carried out by standard methods . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product in 78% yield .Molecular Structure Analysis
The molecular weight of (4-Formyl-2,3-dimethylphenyl)boronic acid is 177.99 g/mol. The average mass is 177.993 Da and the monoisotopic mass is 178.080124 Da .Chemical Reactions Analysis
(4-Formyl-2,3-dimethylphenyl)boronic acid is a versatile synthetic building block and finds industrial application as a stabilizer and inhibitor for enzymes . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
(4-Formyl-2,3-dimethylphenyl)boronic acid is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .Scientific Research Applications
Organic Material Screening and Molecular Packing
Aryl boronic acids, including derivatives like (4-Formyl-2,3-dimethylphenyl)boronic acid, have been explored for their potential in cyclic esterification with dihydric alcohols. This process is a simple and effective method for screening organic materials that exhibit room-temperature phosphorescent (RTP) and mechanoluminescent (ML) properties. These properties are significant for developing new materials with specific optical characteristics. The study found that non-RTP and ML active compounds could be transformed into long-lived RTP emitters and bright ML dyes through cyclic esterification, suggesting a pathway for enhancing the optical properties of boronic acid derivatives. This approach hinges on the role of cyclic borates in determining molecular packing structures and intermolecular interactions, directly influencing the materials' optical behaviors (Zhang et al., 2018).
Spectroscopic and Electronic Properties
The structural, electronic, and spectroscopic properties of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), a derivative of (4-Formyl-2,3-dimethylphenyl)boronic acid, have been extensively studied both experimentally and theoretically. Such analyses are crucial for understanding the behavior of boronic acid derivatives in various chemical environments, providing insights into their stability, reactivity, and potential applications in material science and molecular engineering. The research highlighted the importance of examining different conformers and their spectroscopic signatures, offering a comprehensive view of the molecule's characteristics and potential applications (Tanış et al., 2018).
Glucose Responsive Systems
Boronic acids have been investigated for their application in glucose-responsive polymeric insulin delivery systems. The interaction between cyclic diols and boronic acids, when anchored to polymeric delivery systems, may result in the swelling of these systems, thus facilitating the controlled release of insulin. This research into 4-formylphenylboronic acid conjugated chitosan formulated into insulin-containing nanoparticles exemplifies the potential for developing self-regulated insulin delivery systems. Such systems could significantly advance the treatment of diabetes, highlighting the versatility of boronic acid derivatives in biomedical applications (Siddiqui et al., 2016).
Safety And Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, in which (4-Formyl-2,3-dimethylphenyl)boronic acid is used, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
properties
IUPAC Name |
(4-formyl-2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKSRDYVNJKHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2,3-dimethylphenyl)boronic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

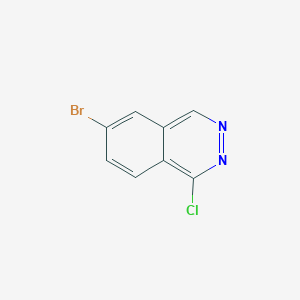
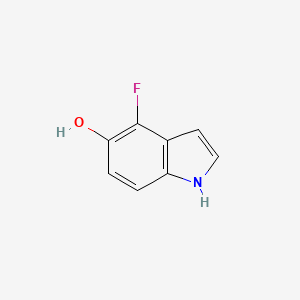
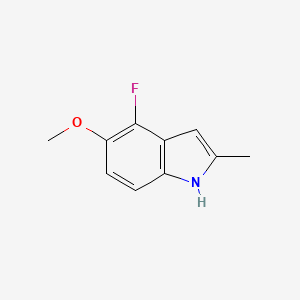
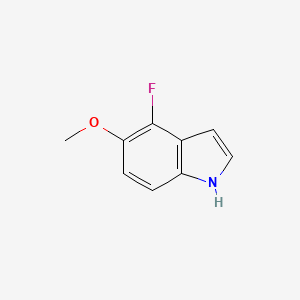
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)
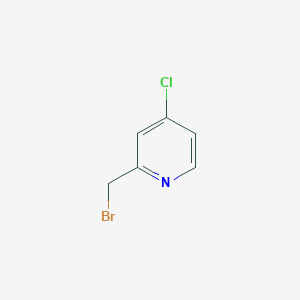
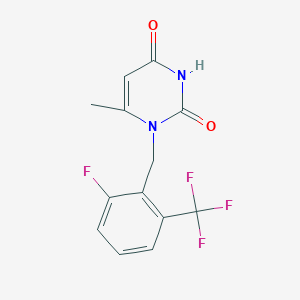
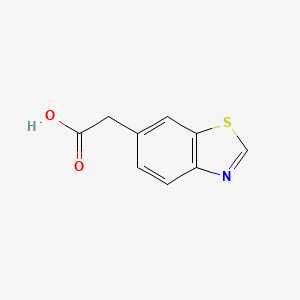
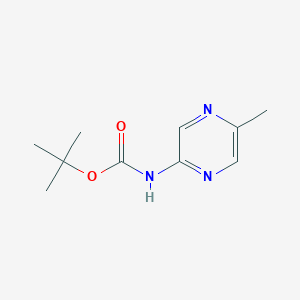
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)
